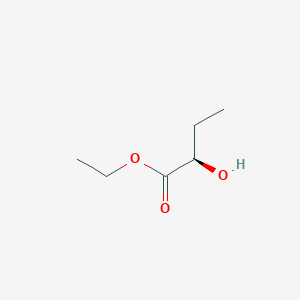

Ethyl (2R)-2-hydroxybutanoate

CAS No.: 87172-81-4

Cat. No.: VC4129451

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87172-81-4 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | ethyl (2R)-2-hydroxybutanoate |

| Standard InChI | InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

| Standard InChI Key | KWWOQRSLYPHAMK-RXMQYKEDSA-N |

| Isomeric SMILES | CC[C@H](C(=O)OCC)O |

| SMILES | CCC(C(=O)OCC)O |

| Canonical SMILES | CCC(C(=O)OCC)O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Ethyl (2R)-2-hydroxybutanoate belongs to the class of α-hydroxy esters, featuring a hydroxyl group at the second carbon of the butanoate chain and an ethyl ester moiety. Its stereochemistry is defined by the (R)-configuration at the chiral center, which critically influences its interactions in biological systems and asymmetric synthesis . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | ethyl (2R)-2-hydroxybutanoate |

| CAS Number | 87172-81-4 |

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol |

| InChI Key | KWWOQRSLYPHAMK-RXMQYKEDSA-N |

| SMILES | CCC(C(=O)OCC)O |

The compound’s enantiomeric purity (>99% ee) is essential for applications requiring stereoselectivity, such as pharmaceutical intermediates .

Synthesis and Production

Conventional Synthesis Methods

Ethyl (2R)-2-hydroxybutanoate is typically synthesized via esterification of (R)-2-hydroxybutanoic acid with ethanol under acidic catalysis. Recent advancements highlight biocatalytic routes using immobilized plant cells (e.g., Parthenocissus tricuspidata) for enantioselective reduction of ketone precursors, achieving yields up to 95% with 100% diastereomeric excess (de) and >99% enantiomeric excess (ee) .

Industrial-Scale Production

Industrial protocols often employ continuous-flow reactors to enhance efficiency and reduce racemization risks. Key parameters include:

-

Temperature: 25–40°C to prevent thermal degradation.

-

Catalysts: Lipases (e.g., Candida antarctica Lipase B) for kinetic resolution .

-

Solvents: Ethanol or tert-butyl methyl ether to maintain reaction homogeneity .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for β-hydroxy acid derivatives, which are integral to prodrug formulations and metabolic pathway modulators. For example:

-

Antimicrobial Agents: Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).

-

Enzyme Inhibitors: Acts as a substrate analog for esterases, enabling mechanistic studies of hydrolysis kinetics .

Flavor and Fragrance Industry

Ethyl (2R)-2-hydroxybutanoate contributes fruity notes (e.g., green apple, strawberry) in wines and perfumes. Its (S)-enantiomer predominates in aged wines, with concentrations up to 50 µg/L influencing sensory profiles .

Asymmetric Synthesis

The compound’s chiral center facilitates the synthesis of optically active alcohols and acids. For instance, it is used in the preparation of (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, a key intermediate in antidiabetic drug development.

Biological Activity and Metabolic Pathways

Hydrolysis and Metabolites

In vivo, ethyl (2R)-2-hydroxybutanoate undergoes enzymatic hydrolysis via carboxylesterases, yielding (R)-2-hydroxybutanoic acid and ethanol. These metabolites participate in:

-

Ketogenesis: Conversion to acetoacetate in hepatic mitochondria.

-

Ethanol Metabolism: Competitive inhibition of alcohol dehydrogenase (Ki: 12 µM) .

Pharmacokinetic Properties

-

Bioavailability: 65–70% in rodent models due to first-pass metabolism.

-

Half-Life: 2.3 hours (plasma), with renal excretion as the primary elimination route .

Comparative Analysis with Structural Analogs

The compound’s utility is underscored by its distinct properties relative to analogs:

Environmental and Stability Considerations

Degradation Pathways

Ethyl (2R)-2-hydroxybutanoate is susceptible to hydrolysis under alkaline conditions (t₁/₂: 48 hours at pH 9) and UV-induced radical cleavage. Soil microbiota degrade it into CO₂ and H₂O within 14 days under aerobic conditions .

| Hazard Class | GHS Code |

|---|---|

| Flammable Liquid | H227 |

| Skin Irritation | H315 |

| Eye Damage | H319 |

| Respiratory Irritation | H335 |

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume